2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C30H28N2O5 and a molecular weight of 496.568 g/mol . This compound is notable for its intricate structure, which includes both naphthyl and benzoate groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:
Formation of the Naphthylacetyl Intermediate: The initial step involves the acetylation of 1-naphthylamine to form 1-naphthylacetyl chloride. This reaction is usually carried out using acetyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The naphthylacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Ethoxybenzoate: The hydrazone is subsequently coupled with 2-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthyl and phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The naphthyl and benzoate groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
765284-78-4 |
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Molecular Formula |
C30H28N2O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H28N2O5/c1-3-35-25-15-13-23(14-16-25)30(34)37-27-17-12-21(18-28(27)36-4-2)20-31-32-29(33)19-24-10-7-9-22-8-5-6-11-26(22)24/h5-18,20H,3-4,19H2,1-2H3,(H,32,33)/b31-20+ |
InChI Key |
VDRCAPOJBLXKCS-AJBULDERSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)OCC |
Origin of Product |
United States |
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